molecular formula C19H13NO6 B1597298 6-Aminocoumarin coumarin-3-carboxylic acid salt CAS No. 2448-39-7

6-Aminocoumarin coumarin-3-carboxylic acid salt

Cat. No.: B1597298
CAS No.: 2448-39-7
M. Wt: 351.3 g/mol
InChI Key: JNQXDXADJGHJDK-UHFFFAOYSA-N
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Description

6-Aminocoumarin coumarin-3-carboxylic acid salt is a compound that belongs to the class of aminocoumarins, which are derivatives of coumarin. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The presence of an amino group in the coumarin structure enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminocoumarin coumarin-3-carboxylic acid salt can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction between phenols and β-keto esters in the presence of an acid catalyst . Another method is the Knoevenagel condensation, which involves the reaction of salicylaldehydes with malonic acid or its esters . These reactions typically require specific conditions such as the use of homogeneous or heterogeneous catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 6-Aminocoumarin coumarin-3-carboxylic acid salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the coumarin ring system makes it highly reactive towards electrophilic and nucleophilic reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various acids and bases . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 3-(pyridin-2-yldisulfanyl)propanoic acid in the presence of DCC/NHS yields a disulfide-linked coumarin derivative .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Aminocoumarin coumarin-3-carboxylic acid salt include other aminocoumarin derivatives such as novobiocin, clorobiocin, and coumermycin . These compounds share a similar core structure but differ in their specific substituents and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino group and the coumarin-3-carboxylic acid moiety. This combination enhances its chemical reactivity and broadens its range of applications in various fields of research .

Properties

IUPAC Name

6-aminochromen-2-one;2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4.C9H7NO2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13;10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H,11,12);1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXDXADJGHJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O.C1=CC2=C(C=CC(=O)O2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179247
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-39-7
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002448397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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